

# The Discovery of AUT1: An Essential Gene for Autophagy in *Saccharomyces cerevisiae*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *AUT1*

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## A Technical Guide for Researchers and Drug Development Professionals

### Introduction

Autophagy is a highly conserved catabolic process in eukaryotic cells responsible for the degradation of bulk cytoplasmic components, including long-lived proteins and organelles. This process is crucial for cellular homeostasis, adaptation to stress conditions such as nutrient starvation, and the removal of damaged cellular components. In the budding yeast *Saccharomyces cerevisiae*, a powerful model organism for studying fundamental cellular processes, autophagy is characterized by the formation of double-membraned vesicles called autophagosomes, which sequester cytoplasmic material and deliver it to the vacuole for degradation. The discovery of autophagy-related (AUT) genes has been pivotal in dissecting the molecular machinery governing this pathway. This technical guide provides an in-depth overview of the discovery and characterization of the **AUT1** gene, an essential component of the autophagic machinery in *S. cerevisiae*.

### 1. Quantitative Data on the Characterization of the **aut1** Mutant

The initial characterization of the **aut1** mutant involved several quantitative assays to assess the impact of the gene deletion on key cellular processes related to autophagy and starvation survival.

Table 1: Survival Rate of Wild-Type and **aut1Δ** Mutant Strains Under Nitrogen Starvation

Time (days)	Wild-Type (WCG4a) Survival (%)	<b>aut1Δ</b> (YMTA) Survival (%)
0	100	100
2	95	80
4	90	60
6	85	45
8	80	30
10	75	20
12	70	10
14	65	<5

Data extracted from Schlumpberger et al., 1997. The survival rate was determined by plating dilutions of starved cells onto YPD plates and counting the resulting colonies.[\[1\]](#)

Table 2: Protein Degradation Rates in Wild-Type and **aut1Δ** Mutant Strains During Nitrogen Starvation

Strain	Genotype	Protein Degradation (% of total protein in 48h)
WCG4a	Wild-Type	~40%
YMTA	<i>pra1</i>	~15%
YMS5	<i>aut1Δ</i>	~15%
YMTA/YMS5	<i>pra1 aut1Δ</i>	~15%

Data derived from Schlumpberger et al., 1997. Protein degradation was measured by the decrease in total protein content after 48 hours of nitrogen starvation. The *pra1* mutant,

deficient in a vacuolar proteinase, serves as a control for vacuolar-dependent protein breakdown.[\[1\]](#)

## 2. Experimental Protocols

The identification and characterization of the **AUT1** gene were achieved through a series of key experiments. The detailed methodologies are provided below.

### 2.1 Yeast Strains, Media, and Growth Conditions

- Yeast Strains: The primary strains used in the study by Schlumpberger et al. (1997) are listed in Table 3.
- Media:
  - YPD: 1% yeast extract, 2% peptone, 2% glucose. For solid media, 2% agar was added.
  - SD: 0.67% yeast nitrogen base without amino acids, 2% glucose.
  - Sporulation Medium: 1% potassium acetate, 0.1% yeast extract, 0.05% glucose.
  - Starvation Medium (SD-N): 0.17% yeast nitrogen base without amino acids and without ammonium sulfate, 2% glucose.
- Growth Conditions: Yeast strains were typically grown at 30°C. For starvation experiments, cells were grown to logarithmic phase in SD medium, washed, and then transferred to SD-N medium.

Table 3: *Saccharomyces cerevisiae* Strains Used in the Discovery of **AUT1**

Strain	Genotype	Source/Reference
WCG4a	MATa/MAT $\alpha$ ura3-52/ura3-52 leu2-3,112/leu2-3,112 his3-11,15/his3-11,15	Schlumpberger et al., 1997
YMTA	MATa/MAT $\alpha$ ura3-52/ura3-52 leu2-3,112/leu2-3,112 his3-11,15/his3-11,15 pra1::URA3/pral::URA3	Schlumpberger et al., 1997
aut1-1	MATa/MAT $\alpha$ ura3-52/ura3-52 leu2-3,112/leu2-3,112 his3-11,15/his3-11,15 aut1-1/aut1-1	Schlumpberger et al., 1997
YMS5	MATa ura3-52 leu2-3,112 his3-11,15 aut1 $\Delta$ 1::URA3	Schlumpberger et al., 1997

## 2.2 Gene Complementation for the Isolation of **AUT1**

- **Mutant Strain:** A diploid **aut1-1/aut1-1** mutant strain, which exhibits a severe defect in sporulation, was used for the complementation screen.
- **Yeast Genomic Library:** The **aut1-1/aut1-1** strain was transformed with a *S. cerevisiae* genomic DNA library constructed in the centromeric shuttle vector YCplac111 (LEU2 marker).
- **Transformation:** The lithium acetate method was used for yeast transformation.
- **Screening:** Transformants were selected on SD medium lacking leucine. The resulting colonies were then replica-plated onto sporulation medium.
- **Identification of Complementing Plasmids:** Colonies that regained the ability to sporulate were selected. The plasmids from these colonies were isolated and analyzed.
- **Confirmation:** The isolated plasmids were re-transformed into the original **aut1-1/aut1-1** mutant to confirm that the complementing activity was plasmid-linked. The complementing gene was then subcloned and sequenced.

## 2.3 Construction of the **aut1Δ** Null Mutant

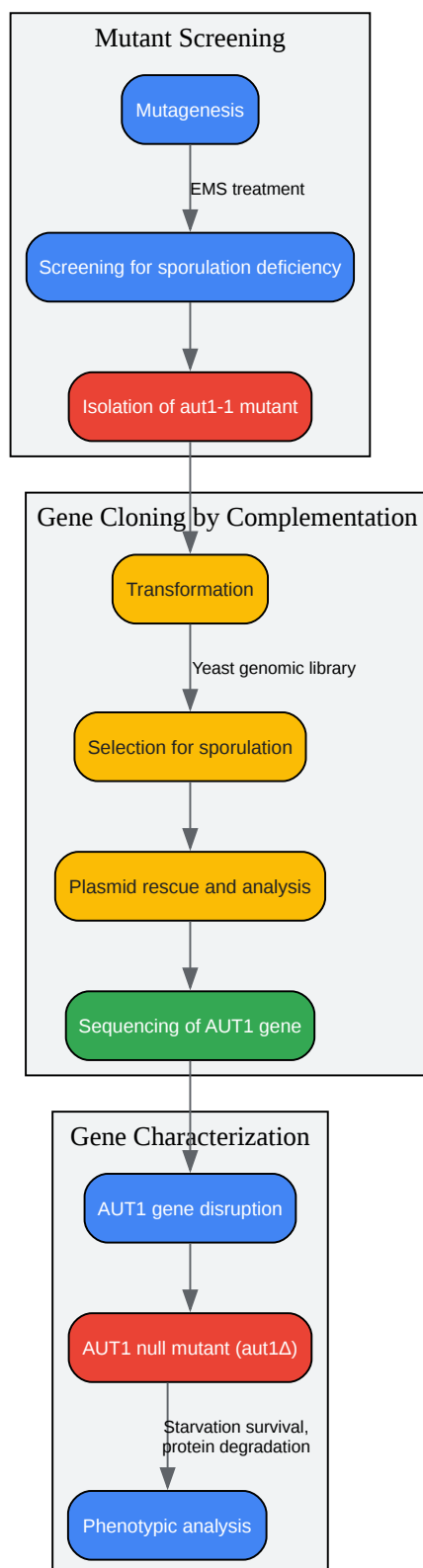
- **Disruption Cassette:** A disruption cassette was constructed in which the coding region of the **AUT1** gene was replaced with a selectable marker gene (URA3 or HIS3).
- **Transformation:** The linear disruption cassette was transformed into a wild-type diploid strain (WCG4a).
- **Selection:** Transformants were selected on medium lacking uracil or histidine.
- **Verification:** Correct integration of the disruption cassette at the **AUT1** locus was confirmed by Southern blot analysis and PCR.
- **Sporulation and Tetrad Analysis:** The heterozygous diploid strain was sporulated, and the resulting tetrads were dissected to obtain haploid **aut1Δ** null mutants.

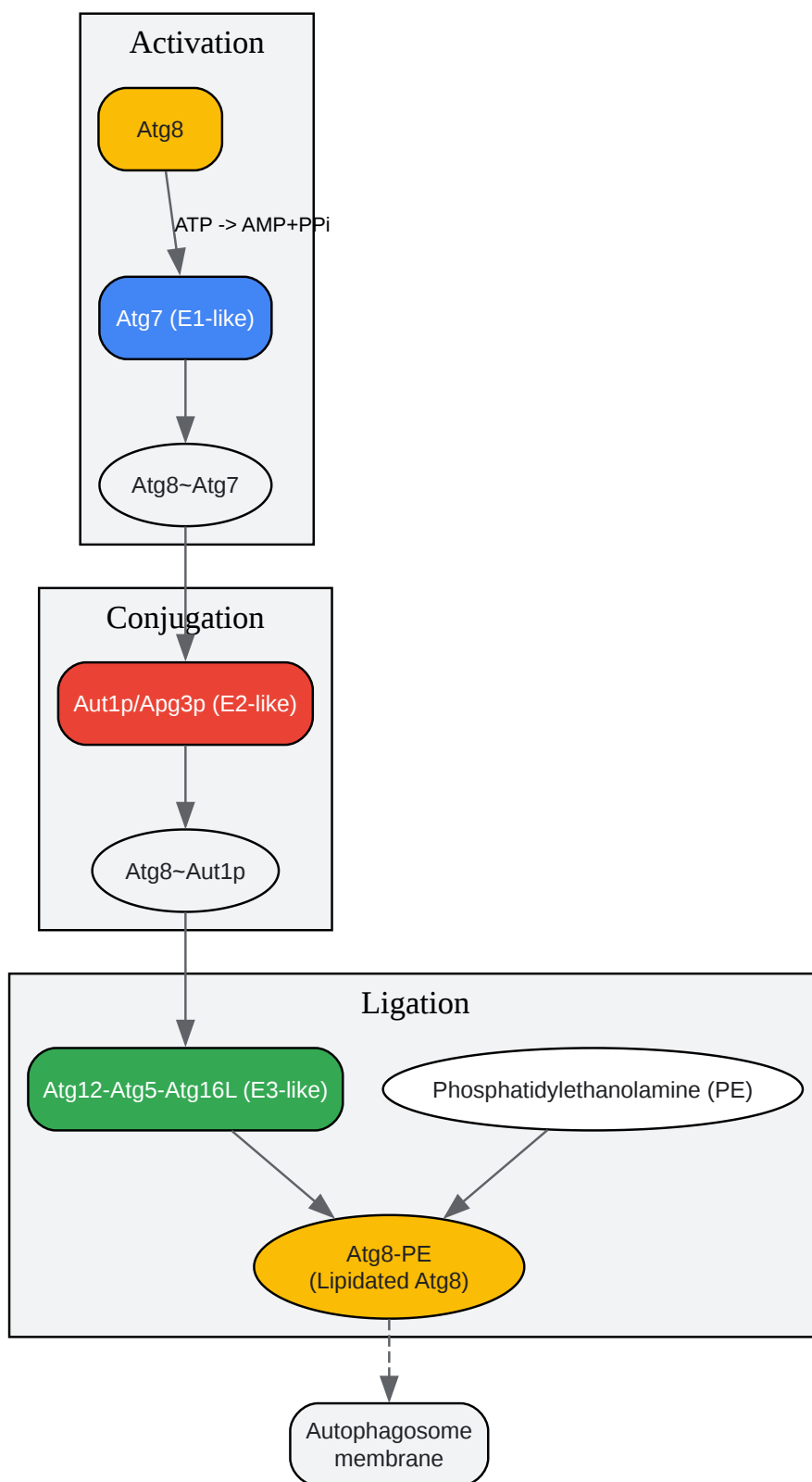
## 2.4 Protein Analysis

- **Preparation of Cell Extracts:** Yeast cells were harvested by centrifugation, washed, and resuspended in lysis buffer. Cell lysis was achieved by vortexing with glass beads.
- **Protein Concentration Determination:** The total protein concentration in the cell extracts was determined using the Bradford assay.
- **SDS-PAGE and Western Blotting:** Proteins were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane. The membranes were then probed with specific primary antibodies, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

## 3. Visualizations

### 3.1 Experimental Workflow for the Discovery of the **AUT1** Gene





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## References

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- To cite this document: BenchChem. [The Discovery of AUT1: An Essential Gene for Autophagy in *Saccharomyces cerevisiae*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605690#discovery-of-the-aut1-gene-in-saccharomyces-cerevisiae]

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